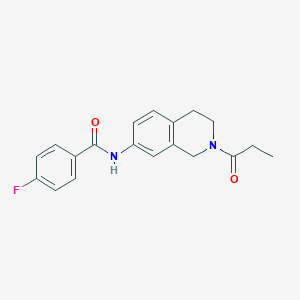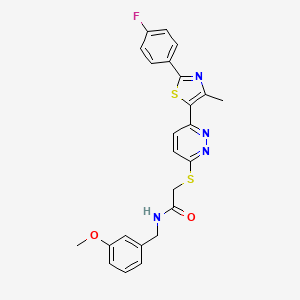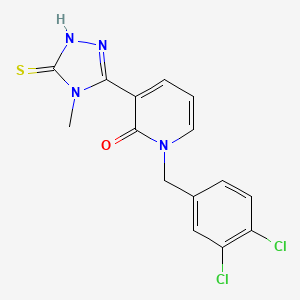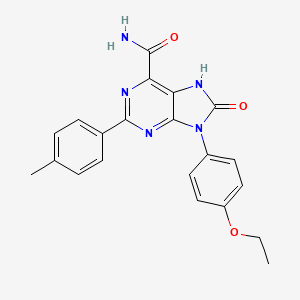
2-(氟甲基)吡咯烷盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Fluoromethyl)pyrrolidine hydrochloride (FMPH) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FMPH is a pyrrolidine derivative that contains a fluorine atom attached to a methyl group. The compound has a molecular weight of 145.6 g/mol and a chemical formula of C5H10FN.HCl.
科学研究应用
化学性质与鉴定
“2-(氟甲基)吡咯烷盐酸盐”是一种化学化合物,其 CAS 号为:787564-55-0 . 其分子量为 139.6 . 在室温下为固体 .
氟化吡啶的合成
氟化吡啶因其独特的物理、化学和生物学性质而备受关注 . 芳香环中存在强吸电子取代基,例如氟,会降低氟化吡啶的碱性,使其比其氯化和溴化类似物反应性更低 . “2-(氟甲基)吡咯烷盐酸盐”可能用于合成这些氟化吡啶 .
潜在的生物应用成像剂
人们对 18F 取代吡啶作为各种生物应用的潜在成像剂特别感兴趣 . 这些化合物的合成可能涉及“2-(氟甲基)吡咯烷盐酸盐” .
2-(氟甲基)-5-硝基-6-芳基烟酸甲酯的合成
已开发出一种合成 2-(氟甲基)-5-硝基-6-芳基烟酸甲酯的新方法 . 该方法涉及使用 Selectfluor® 对 3-氟-2-甲基-5-硝基-3,6-二氢吡啶或 1,2-二氢吡啶进行氟化,这可能涉及“2-(氟甲基)吡咯烷盐酸盐” .
作用机制
Target of action
Pyrrolidine alkaloids have been shown to interact with a variety of biological targets, including various enzymes and receptors
Mode of action
The mode of action of pyrrolidine alkaloids can vary depending on the specific compound and its targets. They can act as inhibitors, activators, or modulators of their targets
Biochemical pathways
Pyrrolidine alkaloids can affect a variety of biochemical pathways, including those involved in inflammation, cancer, and neurological disorders
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrrolidine alkaloids can vary widely and are influenced by factors such as the compound’s structure and the route of administration
Result of action
The molecular and cellular effects of pyrrolidine alkaloids can include changes in cell signaling, gene expression, and cellular metabolism
Action environment
The action of pyrrolidine alkaloids can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules
生化分析
Biochemical Properties
2-(Fluoromethyl)pyrrolidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can subsequently affect the overall biochemical processes within the cell .
Cellular Effects
The effects of 2-(Fluoromethyl)pyrrolidine hydrochloride on different cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways, which are crucial for maintaining cellular homeostasis .
Molecular Mechanism
At the molecular level, 2-(Fluoromethyl)pyrrolidine hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, further influencing cellular processes. The precise molecular mechanism involves the interaction of the compound with target enzymes or proteins, altering their activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Fluoromethyl)pyrrolidine hydrochloride can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of 2-(Fluoromethyl)pyrrolidine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular toxicity or organ damage. Understanding the dosage effects is crucial for determining the therapeutic window and potential risks associated with the compound .
Metabolic Pathways
2-(Fluoromethyl)pyrrolidine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. The compound’s impact on metabolic pathways can lead to changes in the overall metabolic profile of the cell, affecting various biochemical processes .
Transport and Distribution
The transport and distribution of 2-(Fluoromethyl)pyrrolidine hydrochloride within cells and tissues are essential for its activity. The compound can interact with specific transporters or binding proteins, influencing its localization and accumulation within the cell. These interactions can affect the compound’s efficacy and its ability to reach target sites within the cell .
Subcellular Localization
The subcellular localization of 2-(Fluoromethyl)pyrrolidine hydrochloride is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall biochemical activity .
属性
IUPAC Name |
2-(fluoromethyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN.ClH/c6-4-5-2-1-3-7-5;/h5,7H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUADADXQUIBHDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CF.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1781050-17-6 |
Source


|
| Record name | 2-(fluoromethyl)pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2527188.png)

![2-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2527190.png)






![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2527203.png)

![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-N-[(3-ethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2527207.png)
![5-[(4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2527208.png)
![3-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2527209.png)
